![molecular formula C13H20N4O B11781032 2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B11781032.png)
2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide (NaOH).
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and bases. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学研究应用
2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound can be used in the development of new materials with unique properties
作用机制
The mechanism of action of 2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. Molecular docking studies and in vitro assays are often used to elucidate these mechanisms .
相似化合物的比较
Similar Compounds
Thiophene[3,2-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their antiviral and anticancer activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their potential as CDK2 inhibitors, these compounds are structurally related and have applications in cancer treatment.
Uniqueness
2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern and the presence of the aminopiperidine group, which may confer distinct biological activities and pharmacokinetic properties compared to other pyrimidine derivatives.
属性
分子式 |
C13H20N4O |
|---|---|
分子量 |
248.32 g/mol |
IUPAC 名称 |
2-(3-aminopiperidin-1-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C13H20N4O/c1-16-12(18)10-5-2-6-11(10)15-13(16)17-7-3-4-9(14)8-17/h9H,2-8,14H2,1H3 |
InChI 键 |
MCJJFNUCZZJOJK-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=C(CCC2)N=C1N3CCCC(C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


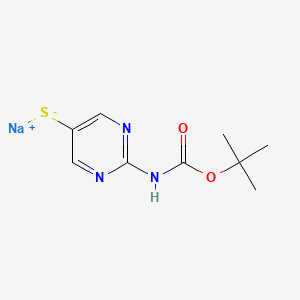
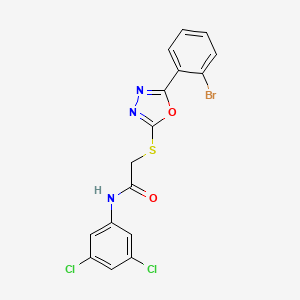
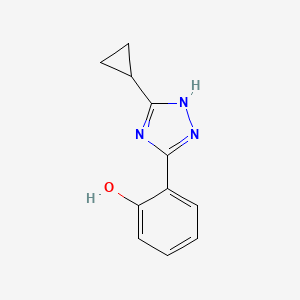

![2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11780965.png)
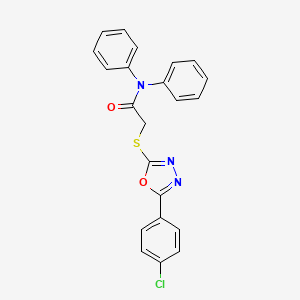
![2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B11780986.png)
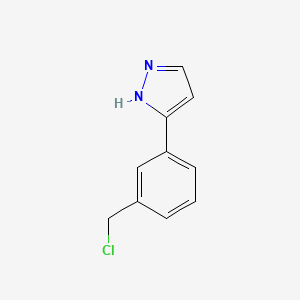

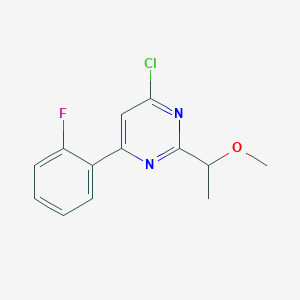
![5-(5-Fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B11781017.png)
![6-(4-Bromophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11781019.png)


